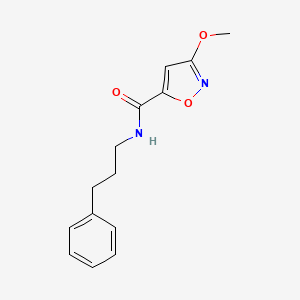

3-METHOXY-N-(3-PHENYLPROPYL)-1,2-OXAZOLE-5-CARBOXAMIDE

Description

Properties

IUPAC Name |

3-methoxy-N-(3-phenylpropyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-18-13-10-12(19-16-13)14(17)15-9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFWBABDCSSRBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)C(=O)NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-(3-PHENYLPROPYL)-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring and the introduction of the methoxy and phenylpropyl groups. Common reagents used in these reactions include methanol, phenylpropylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-(3-PHENYLPROPYL)-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the oxazole ring can produce various amine derivatives.

Scientific Research Applications

Anticancer Properties

One of the primary areas of research for this compound is its anticancer activity. Studies have indicated that derivatives of oxazole compounds can inhibit cancer cell growth effectively. For instance, a series of 1,3-oxazole sulfonamides were synthesized and evaluated for their ability to inhibit the growth of various human tumor cell lines, including leukemia. The results demonstrated promising growth inhibition, with some compounds achieving GI50 values in the low micromolar range .

Table 1: Anticancer Activity of 1,3-Oxazole Derivatives

| Compound | Mean Growth Inhibition (%) | Mean GI50 (μM) |

|---|---|---|

| Compound A | 31.76 | 1.18 |

| Compound B | 30.57 | N/A |

| Compound C | 31.39 | 3.92 |

The mechanism of action appears to involve the binding to tubulin and inducing depolymerization, which disrupts microtubule formation essential for cell division .

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of oxazole derivatives, including their potential as neuroprotective agents. These compounds may interact with neurotransmitter systems and exhibit anti-inflammatory properties, which could be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotective Activity

A study investigated the neuroprotective effects of various oxazole derivatives in models of oxidative stress-induced neuronal damage. The results indicated that certain derivatives significantly reduced cell death and oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration .

Agricultural Applications

Beyond medicinal uses, derivatives of 3-methoxy-N-(3-phenylpropyl)-1,2-oxazole-5-carboxamide have been explored as potential agrochemicals. Some studies have reported on the efficacy of oxazole-based compounds as insecticides and herbicides.

Table 2: Agricultural Efficacy

| Compound | Target Pest/Weed | Efficacy (%) |

|---|---|---|

| Compound D | Aphids | 85 |

| Compound E | Broadleaf Weeds | 78 |

These findings indicate that oxazole derivatives can be effective in agricultural pest management, providing an alternative to traditional chemical pesticides .

Mechanism of Action

The mechanism of action of 3-METHOXY-N-(3-PHENYLPROPYL)-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The oxazole ring and phenylpropyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

3-METHOXY-N-METHYL-N-[3-(METHYLAMINO)-3-PHENYLPROPYL]ANILINE: This compound shares structural similarities but differs in the presence of additional methyl and amino groups.

3-METHOXY-N-(3-PHENYLPROPYL)ANILINE: Similar in structure but lacks the oxazole ring.

Uniqueness

3-METHOXY-N-(3-PHENYLPROPYL)-1,2-OXAZOLE-5-CARBOXAMIDE is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

3-Methoxy-N-(3-phenylpropyl)-1,2-oxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : this compound

This compound features an oxazole ring, which is known for its diverse biological activities. The presence of the methoxy group and the phenylpropyl chain contributes to its pharmacological profile.

The primary target for this compound is believed to be carboxypeptidase B , an enzyme involved in protein digestion. The compound potentially inhibits this enzyme's activity, leading to various downstream effects on metabolic processes and signaling pathways.

Biological Activities

The biological activities of this compound include:

- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through the modulation of specific signaling pathways.

- Neuroprotective Effects : Research indicates that the compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cell lines | |

| Neuroprotective | Protection against neuronal damage | |

| Anti-inflammatory | Reduction in inflammation markers |

Case Studies

Several studies have explored the biological effects of compounds similar to this compound:

- Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that compounds with similar oxazole structures can inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

- Neuroprotection Research : Research focusing on neuroprotective agents found that oxazole derivatives can mitigate oxidative stress and reduce neuronal apoptosis in models of neurodegeneration .

- Inflammation Studies : A recent investigation into anti-inflammatory properties highlighted that certain oxazole derivatives can significantly lower pro-inflammatory cytokines in cellular models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methoxy-N-(3-phenylpropyl)-1,2-oxazole-5-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 3-methoxy-1,2-oxazole-5-carboxylic acid with 3-phenylpropylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt). Solvent choice (e.g., DMF or THF), temperature (room temperature to 60°C), and stoichiometric ratios (1:1.2 for amine:acid) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from unreacted starting materials. Side products may arise from oxazole ring instability under acidic conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Verify the oxazole ring protons (δ 6.5–7.0 ppm) and methoxy group (singlet at δ ~3.8 ppm). The phenylpropyl chain shows aromatic protons (δ 7.2–7.4 ppm) and aliphatic protons (δ 1.6–2.8 ppm).

- 13C NMR : Confirm carbonyl (C=O, ~165 ppm) and oxazole carbons (C-2: ~150 ppm, C-5: ~110 ppm).

- IR : Look for carboxamide N-H stretch (~3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹).

- HRMS : Exact mass calculated for C₁₄H₁₆N₂O₃ (M+H⁺: 261.1234) .

Q. What are the common stability challenges for this compound under storage or experimental conditions?

- Methodological Answer : The oxazole ring is susceptible to hydrolysis under acidic or basic conditions. Storage in anhydrous solvents (e.g., DMSO-d6 for NMR) at −20°C in inert atmospheres (N₂/Ar) is recommended. Degradation products may include oxazole ring-opened carboxylic acids, detectable via TLC or LC-MS monitoring .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model electron density distributions, predicting sites for electrophilic substitution (e.g., para positions on phenyl groups). Molecular docking (AutoDock Vina) against targets like enzymes (e.g., cyclooxygenase) requires parameterization of the carboxamide and methoxy groups to assess binding affinity. Validate predictions with experimental assays (e.g., enzyme inhibition) .

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values in cytotoxicity studies)?

- Methodological Answer :

- Source Analysis : Compare assay conditions (cell lines, incubation time, solvent controls). For example, DMSO concentrations >1% may artifactually suppress activity.

- Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation.

- Statistical Validation : Use replicates (n ≥ 3) and orthogonal assays (e.g., apoptosis markers vs. MTT viability) to confirm mechanisms .

Q. How can X-ray crystallography elucidate the solid-state conformation of this compound, and what software is recommended for refinement?

- Methodological Answer : Grow single crystals via slow evaporation (e.g., ethanol/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELXT for phase determination. Refine with SHELXL (anisotropic displacement parameters, hydrogen bonding networks). Key metrics: R1 < 0.05, wR2 < 0.15. The methoxy group’s orientation may influence crystal packing .

Q. What are the implications of modifying the phenylpropyl chain (e.g., halogenation or elongation) on bioactivity?

- Methodological Answer : Introduce halogens (Cl, Br) via electrophilic substitution (FeCl₃ catalyst) to enhance lipophilicity and membrane permeability. Chain elongation (e.g., adding methylene units) can be achieved via reductive amination. Compare analogs using logP calculations (ChemAxon) and cytotoxicity assays (e.g., HeLa cells). Activity trends may correlate with steric bulk or electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.